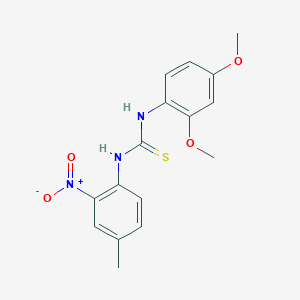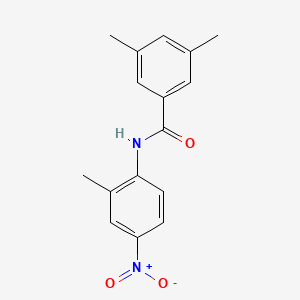![molecular formula C19H19N3O6S B4127352 N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127352.png)
N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a prolinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by the sulfonylation of 4-methylphenyl to attach the sulfonyl group. The final step involves the formation of the prolinamide moiety through an amide coupling reaction.
Reaction Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonylation: Sulfonyl chloride in the presence of a base such as pyridine.
Amide Coupling: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure consistent quality and yield. Additionally, automated systems for amide coupling can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Reduction: 2-methyl-5-aminophenyl derivative.
Substitution: Various substituted sulfonyl derivatives.
Hydrolysis: 2-methyl-5-nitrophenyl carboxylic acid and 4-methylphenyl sulfonamide.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can participate in redox reactions, influencing cellular pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-1-[(4-chlorophenyl)sulfonyl]-5-oxoprolinamide
- N-(2-methyl-5-nitrophenyl)-1-[(4-methoxyphenyl)sulfonyl]-5-oxoprolinamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-3-7-15(8-4-12)29(27,28)21-17(9-10-18(21)23)19(24)20-16-11-14(22(25)26)6-5-13(16)2/h3-8,11,17H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDEZWINSCBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4127281.png)

![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4127298.png)
![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4127306.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4127319.png)
![2-[4-(butan-2-yl)phenoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B4127320.png)
![4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127321.png)
![Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B4127323.png)
![ethyl 4-[({[1-(3,4-dimethylphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127330.png)

![1-(Naphthalen-2-yloxy)-3-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B4127344.png)
![N-(3-chloro-4-fluorophenyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4127355.png)
![N'-[3-(2-chlorophenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B4127366.png)
